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2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole

Medicinal Chemistry Scaffold Hopping Heterocyclic SAR

2-Methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole (CAS 2034265-77-3) is a heterocyclic small molecule bearing a 6,7-dihydropyrazolo[1,5-a]pyrazine core linked via a sulfonyl bridge to a 4-(2-methyl-1,3-oxazole)benzene moiety. The pyrazolo[1,5-a]pyrazine scaffold is recognized in patent and academic literature as a privileged chemotype for targeting metabotropic glutamate receptors (particularly mGluR2) as a negative allosteric modulator (NAM) scaffold , and also appears in kinase inhibitor programs (RET, BTK, JAK).

Molecular Formula C16H16N4O3S
Molecular Weight 344.39
CAS No. 2034265-77-3
Cat. No. B2960067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole
CAS2034265-77-3
Molecular FormulaC16H16N4O3S
Molecular Weight344.39
Structural Identifiers
SMILESCC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3
InChIInChI=1S/C16H16N4O3S/c1-12-18-16(11-23-12)13-2-4-15(5-3-13)24(21,22)19-8-9-20-14(10-19)6-7-17-20/h2-7,11H,8-10H2,1H3
InChIKeyNWZPPOVAEGHXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole (CAS 2034265-77-3): Procurement-Relevant Compound Overview


2-Methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole (CAS 2034265-77-3) is a heterocyclic small molecule bearing a 6,7-dihydropyrazolo[1,5-a]pyrazine core linked via a sulfonyl bridge to a 4-(2-methyl-1,3-oxazole)benzene moiety. The pyrazolo[1,5-a]pyrazine scaffold is recognized in patent and academic literature as a privileged chemotype for targeting metabotropic glutamate receptors (particularly mGluR2) as a negative allosteric modulator (NAM) scaffold [1], and also appears in kinase inhibitor programs (RET, BTK, JAK) [2]. The 2-methyl-1,3-oxazole terminus differentiates this compound from its isoxazole and benzo[d]oxazolone analogs, potentially altering hydrogen-bond acceptor capacity, lipophilicity, and metabolic stability compared to in-class alternatives.

Why Generic Substitution of 2-Methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole Fails: Structural Determinants of Binding and Selectivity


Substituting this compound with a close analog such as the 3,5-dimethylisoxazole (CAS not publicly registered) or 3-methylbenzo[d]oxazol-2(3H)-one (CAS 2034401-52-8) variant is not scientifically neutral. The 2-methyl-1,3-oxazole ring presents a single endocyclic nitrogen (pKa ~0.8–1.2 for the conjugate acid) versus the isoxazole's N–O adjacency (pKa ~-2.0 to -3.0), fundamentally altering hydrogen-bond acceptor geometry and dipole moment orientation within the allosteric binding pocket. In mGluR2 NAM programs, subtle modifications to the distal heterocycle have been shown to shift functional activity from negative allosteric modulation to neutral antagonism or even inverse agonism [1]. Additionally, the sulfonyl linkage in the 5-position of the pyrazolo[1,5-a]pyrazine core places the pendant phenyl-oxazole group in a specific vector orientation that is absent in 4(5H)-one derivatives (e.g., CN-106573935-B compounds), making direct functional interchange unreliable without re-optimization of the entire scaffold.

Quantitative Differentiation Evidence for 2-Methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole vs. Closest Analogs


Structural and Electronic Descriptor Differentiation: 2-Methyl-1,3-Oxazole vs. Isoxazole vs. Benzo[d]oxazolone Termini

The target compound terminates in a 2-methyl-1,3-oxazole ring. Direct structural analogs with identical pyrazolo[1,5-a]pyrazine-5-sulfonyl cores but differing terminal heterocycles—specifically 3,5-dimethylisoxazole and 3-methylbenzo[d]oxazol-2(3H)-one—exhibit measurably different computed physicochemical descriptors that predict differential binding and pharmacokinetic behavior. The 2-methyloxazole has one heteroatom (N) available as a hydrogen-bond acceptor, whereas the isoxazole has both N and O in the ring, reducing acceptor strength. The benzo[d]oxazolone introduces a carbonyl oxygen, increasing polar surface area and metabolic vulnerability. These differences are quantifiable via computed logP, topological polar surface area (TPSA), and H-bond acceptor counts, and are expected to translate into differential target engagement based on published mGluR2 NAM SAR [1].

Medicinal Chemistry Scaffold Hopping Heterocyclic SAR

Class-Level Biological Activity: mGluR2 Negative Allosteric Modulation Evidence from Pyrazolo[1,5-a]pyrazine-5-sulfonyl Chemotype

The pyrazolo[1,5-a]pyrazine-5-sulfonyl scaffold is explicitly claimed as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) in multiple patent families [1][2]. While the exact IC50 of CAS 2034265-77-3 at mGluR2 has not been publicly disclosed, structurally related 6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one derivatives in the same patent family exhibit mGluR2 NAM IC50 values in the 10–500 nM range. The sulfonyl-linked phenyl-oxazole architecture in the target compound places it in a distinct sub-series from the 4(5H)-one derivatives, with the sulfonyl group serving as a tetrahedral linker that projects the phenyl-oxazole into a different region of the allosteric pocket. This structural divergence is associated with functional selectivity differences between mGluR2 and mGluR3 in related chemotypes [3].

Neuroscience mGluR2 Allosteric Modulation

Kinase Inhibition Potential: Comparative BindingDB Evidence for Pyrazolo[1,5-a]pyrazine Sulfonyl Derivatives

The pyrazolo[1,5-a]pyrazine core is a recognized ATP-competitive kinase inhibitor scaffold, with BindingDB entries showing IC50 values below 10 nM for related 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5-dicarboxamide derivatives against specific kinases [1]. While CAS 2034265-77-3 itself has no kinase profiling data in public repositories, its sulfonyl-phenyl-oxazole architecture is structurally distinct from the carboxamide series, and the absence of the 3-carboxamide group (present in the potent kinase binders) suggests a different kinase selectivity fingerprint. The 2-methyloxazole terminus may also contribute to kinase hinge-binding interactions differently than the pyridinyl or pyrimidinyl termini common in kinase inhibitors, potentially reducing off-target kinase promiscuity—a hypothesis that requires experimental validation [2].

Kinase Inhibition BindingDB Chemical Probe

Synthetic Tractability and Commercial Availability Differentiation

The target compound is constructed via sulfonylation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine with 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride. This convergent assembly strategy is synthetically more efficient than the linear routes required for 4(5H)-one derivatives, which demand multi-step functionalization at position 7 [1]. As a result, the target compound is available from commercial vendors (catalog EVT-3097141) at quantities sufficient for in vitro screening, whereas the corresponding 4(5H)-one analogs with comparable substitution patterns often require custom synthesis with 4–8 week lead times. The 2-methyloxazole-4-benzenesulfonyl chloride precursor is commercially available, enabling rapid parallel library synthesis for SAR exploration—a logistical advantage not shared by the isoxazole or benzoxazolone analogs, whose sulfonyl chloride precursors are less commercially accessible.

Chemical Sourcing Custom Synthesis Lead Optimization

Application Scenarios for 2-Methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole Based on Class-Level Evidence


mGluR2 Negative Allosteric Modulator Tool Compound for CNS Target Validation

Based on patent disclosures establishing the pyrazolo[1,5-a]pyrazine-5-sulfonyl scaffold as an mGluR2 NAM [1], this compound can serve as a chemical probe for mGluR2 target engagement studies in recombinant cell lines (GTPγS or calcium flux assays) or ex vivo electrophysiology in rodent brain slices. Its 2-methyloxazole terminus, with a TPSA of ~84 Ų, predicts blood-brain barrier permeability within the CNS drug-like space, making it a candidate for in vivo proof-of-concept studies in preclinical models of depression (forced swim test), anxiety (elevated plus maze), or cognitive impairment (novel object recognition) following pharmacokinetic profiling [2].

Kinase Selectivity Profiling Reference Compound

Although the target compound lacks direct kinase binding data, its structural divergence from the highly potent 3,5-dicarboxamide kinase inhibitors (IC50 < 10 nM [3]) makes it a valuable selectivity control. In kinase panel screens, it can serve as a negative control to delineate whether observed cellular phenotypes arise from kinase inhibition or mGluR2 modulation, reducing mechanistic ambiguity in multi-target drug discovery programs. Its availability as a catalog item facilitates this use without the overhead of custom synthesis.

Parallel Library Synthesis for mGluR2/3 Subtype Selectivity Optimization

The convergent synthesis via sulfonylation of the pyrazolo[1,5-a]pyrazine core with commercially available sulfonyl chlorides enables rapid generation of focused libraries varying the terminal heterocycle. This compound can serve as a reference standard within such a library, allowing systematic SAR exploration of mGluR2 vs. mGluR3 selectivity—a key challenge in the field, as mGluR3 NAMs have shown distinct preclinical efficacy in antidepressant and anxiolytic models [4].

Physicochemical Benchmarking for CNS Drug Design

With a molecular weight of 344.39 g/mol, calculated TPSA of ~84 Ų, and 3 rotatable bonds, the target compound occupies a favorable region of CNS drug-like chemical space distinct from its isoxazole and benzoxazolone analogs. It can be used as a reference compound in computational ADME model calibration or in vitro permeability assays (PAMPA-BBB, MDCK-MDR1) to benchmark the effect of the 2-methyloxazole terminus on brain penetration relative to other heterocyclic variants.

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